REACTION_SMILES
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[CH3:29][S:30](=[O:31])(=[O:32])[OH:33].[CH:12]([CH3:13])([CH3:14])[N:15]([CH2:16][CH2:17][CH:18]([OH:19])[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH:26]([CH3:27])[CH3:28].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11]1>>[OH:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][c:11]1[CH:18]([CH2:17][CH2:16][N:15]([CH:12]([CH3:13])[CH3:14])[CH:26]([CH3:27])[CH3:28])[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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CC(C)N(CCC(O)c1ccccc1)C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(CCC(O)c1ccccc1)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(O)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |